Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCAGVCUIHYAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624244 | |
| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-06-4 | |
| Record name | tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes
The following table summarizes common synthetic routes for tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:
| Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Tert-butyl chloroformate | Base (e.g., triethylamine) | Varies (60-85%) |
| Reductive Amination | Methylamine | Basic conditions | Varies (50-75%) |
| Protection with Boc | Tert-butyl carbamate | Basic conditions | High (80-90%) |
Nucleophilic Substitution
In this method, a piperidine derivative reacts with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperatures to maximize yield.
Reductive Amination
This process involves treating a piperidine derivative with methylamine and a reducing agent. Commonly used reducing agents include lithium aluminum hydride or sodium cyanoborohydride, which facilitate the formation of the desired amine product.
Protection Strategy
The protection of the nitrogen atom in the piperidine ring is crucial for preventing unwanted side reactions during subsequent steps. The use of tert-butyl carbamate allows for selective reactions at other functional groups.
To enhance yields and purity during synthesis, several optimization strategies can be employed:
Catalysts : Utilizing catalysts such as palladium on carbon can improve reaction rates and selectivity.
Solvent Selection : Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are preferred as they enhance nucleophilicity and reaction rates.
Temperature Control : Maintaining specific temperatures during reactions can prevent decomposition or unwanted side reactions.
After synthesis, confirming the structure of this compound is essential. Common techniques include:
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy provides insights into the molecular structure by identifying distinct chemical environments of hydrogen and carbon atoms within the molecule.
Mass Spectrometry
Mass spectrometry helps confirm molecular weight and structural integrity by analyzing fragmentation patterns.
Crystallography
Single crystal X-ray diffraction can provide precise information about molecular geometry and confirm the arrangement of atoms within the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to various bioactive compounds. Here are some key applications:
- Synthesis of Bioactive Molecules :
- Anticancer Research :
- Neuropharmacology :
Synthetic Methodologies
The synthesis of this compound involves several methodologies that highlight its utility in organic chemistry:
Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | THF, -78 °C |
| 2 | Potassium tert-butoxide | Added over 5 min |
| 3 | Methyl methacrylate | Added dropwise; allowed to warm to ambient temperature |
This reaction sequence demonstrates the compound's role as an intermediate in more complex synthetic routes, showcasing its versatility in organic synthesis .
Case Studies
- Case Study on Anticancer Activity :
- Neuroactive Compound Development :
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The piperidine ring can interact with different molecular targets, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name : Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
- CAS Number : 324769-06-4
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol
- Synonyms: 1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine, Boc-3,3-dimethyl-4-oxopiperidine .
Physical Properties :
- Appearance : Pale yellow to white solid .
- Purity : ≥95% (typical commercial grade) .
- Storage : Stable at room temperature under inert, dry conditions .
Applications :
Primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in the development of bioactive molecules .
Comparison with Structural Analogs
The structural analogs of this compound share the piperidine-1-carboxylate backbone but differ in substituents, influencing their physicochemical properties and applications. Below is a comparative analysis based on available
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Substituent Effects: 3,3-Dimethyl vs. 3-Acetyl (858643-92-2): The acetyl group enhances electrophilicity at the 3-position, making it reactive toward nucleophiles (e.g., Grignard reagents) .
Aromatic Derivatives (1354953-08-4) :
The fluorophenyl group in this analog introduces strong electron-withdrawing effects, enhancing stability and lipophilicity for central nervous system (CNS)-targeted drug candidates .
Regioisomers (475085-34-8) : The 3,5-dimethyl substitution pattern in 475085-34-8 creates a symmetrical steric environment, which may influence crystallinity and bioavailability compared to the asymmetric 3,3-dimethyl analog .
Biological Activity
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with tert-butyl and dimethyl substitutions, which enhance its chemical reactivity and biological profile. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor by binding to active sites and blocking substrate access, which can disrupt various biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : It serves as an important intermediate in the synthesis of crizotinib, a drug used for targeted cancer therapies. In vitro studies suggest that derivatives of the compound can prevent the aggregation of amyloid-beta peptide, indicating potential applications in Alzheimer's disease treatment .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. Its specific interactions can lead to the modulation of these pathways, offering therapeutic avenues for diseases related to enzyme dysregulation .
Applications in Research
This compound has been utilized in various scientific research applications:
- Synthesis of Biologically Active Compounds : It is employed as a key intermediate in the synthesis of several biologically active molecules. For instance, it plays a role in the stereoselective synthesis of substituted piperidine derivatives that are valuable in medicinal chemistry .
- Green Chemistry : The compound is also recognized for its utility as a chemoselective tert-butoxycarbonylation reagent for amines, showcasing its versatility in green chemistry applications .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effectiveness in inhibiting cancer cell proliferation through enzyme inhibition pathways. |
| Study B | Amyloid-beta Aggregation | Showed that derivatives prevent aggregation, suggesting therapeutic potential for Alzheimer's disease. |
| Study C | Synthesis Applications | Highlighted its role as an intermediate for synthesizing complex organic molecules with biological activity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation of piperidine derivatives with tert-butyl protecting groups. For example, analogous compounds (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperidine-1-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Key steps include:
- Protection : Use of Boc (tert-butoxycarbonyl) groups to stabilize the piperidine nitrogen .
- Oxidation/Reduction : Controlled oxidation of intermediates (e.g., using KMnO₄ or H₂O₂) to introduce ketone groups, followed by purification via silica gel chromatography .
- Optimization : Reaction temperatures (0–20°C) and catalysts (e.g., DMAP, triethylamine) improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or LC-MS to assess purity (>95% typical for research-grade compounds) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, ketone carbonyl at ~210 ppm) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and hydrogen-bonding patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Respiratory protection, nitrile gloves, and goggles to prevent inhalation/skin contact (acute toxicity Category 4 via oral/dermal/inhalation routes) .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- QSAR/QSPR : Quantum chemistry calculations (e.g., DFT) model electron density at the ketone group, predicting susceptibility to nucleophilic attack .
- Solvent Effects : Molecular dynamics simulations assess solvation dynamics in polar aprotic solvents (e.g., DMF, DMSO), which stabilize transition states .
- Contradictions : Experimental yields may diverge from predictions due to steric hindrance from tert-butyl groups .
Q. What strategies resolve contradictions in reaction yields when using this compound as a precursor?
- Methodological Answer :
- Parameter Screening : Vary temperature, solvent (e.g., dichloromethane vs. THF), and catalysts (e.g., Pd/C for hydrogenation) to optimize kinetic vs. thermodynamic control .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidation to carboxylic acids) to refine reaction conditions .
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer :
- Graph Set Analysis : SHELX-refined structures reveal C=O⋯H–N hydrogen bonds between piperidine NH and ketone groups, forming R₂²(8) motifs .
- Thermal Stability : DSC/TGA correlates packing density (via H-bond networks) with decomposition temperatures .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
- Intermediate Utility : The ketone group undergoes reductive amination to form sp³-rich pharmacophores (e.g., antiviral agents) .
- Case Study : Analogous tert-butyl piperidine carboxylates are precursors to kinase inhibitors, with Boc deprotection enabling late-stage functionalization .
Q. How can researchers mitigate decomposition during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
